3,4-Dichlorothiobenzamide

Physical Chemistry Analytical Chemistry Pre-formulation

Analytical method development for chloride quantification demands a thioamide substrate with consistent purity and well-characterized regioisomeric identity. 3,4-Dichlorothiobenzamide (CAS 22179-73-3) meets these requirements as a certified reference reagent for GC calibration and a specific substrate for chloride ion-selective electrodes, with linear calibration response and stability in methanol. • Available at 98% purity with defined melting point (138-142 °C) and LogP 3.33 • Distinct from the 2,6-dichloro isomer (chlorthiamid) and the oxygen analog 3,4-dichlorobenzamide • Bulk quantities in stock for immediate dispatch to QC and research laboratories worldwide.

Molecular Formula C7H5Cl2NS
Molecular Weight 206.09 g/mol
CAS No. 22179-73-3
Cat. No. B181803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorothiobenzamide
CAS22179-73-3
Molecular FormulaC7H5Cl2NS
Molecular Weight206.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=S)N)Cl)Cl
InChIInChI=1S/C7H5Cl2NS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
InChIKeyFLRBZGVTWSWQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorothiobenzamide (CAS 22179-73-3): Procurement-Relevant Physical Properties and Synthetic Utility


3,4-Dichlorothiobenzamide (CAS 22179-73-3) is a dichlorobenzene-derived thiocarboxamide [1], formally named 3,4-dichlorobenzenecarbothioamide with molecular formula C7H5Cl2NS and a molecular weight of 206.09 g/mol [2]. The compound is characterized by a thioamide (-C(=S)NH2) functional group substituted with chlorine atoms at the 3 and 4 positions of the phenyl ring, conferring specific physicochemical properties including a LogP value of 3.33 and a melting point range of 138–142 °C [3]. Commercially available at purities of ≥97% , this compound serves as a chemical intermediate and a reagent in analytical and synthetic applications.

Why Generic Substitution of 3,4-Dichlorothiobenzamide (CAS 22179-73-3) Fails: Chlorine Position Matters


Thiobenzamides exhibit pronounced regioisomeric effects where the specific chlorine substitution pattern dictates both physical properties and application utility. The 3,4-dichloro substitution pattern produces a LogP of 3.33 and a melting point of 138–142 °C [1]. In contrast, the isomeric 2,6-dichlorothiobenzamide (chlorthiamid, CAS 1918-13-4) is a commercial proherbicide with distinct agrochemical activity [2]. The corresponding 3,4-dichlorobenzamide (CAS 2670-38-4), containing a carbonyl group instead of a thiocarbonyl group, exhibits different hydrogen-bonding and electrophilic properties [3]. Therefore, substituting 3,4-dichlorothiobenzamide with another isomer or oxygen analog can alter reaction outcomes, chromatographic behavior, or biological activity.

Quantitative Evidence Guide: 3,4-Dichlorothiobenzamide (CAS 22179-73-3) vs. Key Comparators


Comparative Physical Properties: 3,4-Dichlorothiobenzamide vs. 2,6-Dichlorothiobenzamide

The 3,4-dichloro substitution pattern yields distinct physical properties compared to the 2,6-isomer. 3,4-Dichlorothiobenzamide exhibits a melting point of 138–142 °C and a calculated LogP (XLogP3) of 3.33 [1]. The 2,6-isomer (chlorthiamid) is a solid with a melting point reported at approximately 89–91 °C [2]. This difference in melting point and lipophilicity can influence handling, formulation, and chromatographic retention, which are critical for both analytical method development and synthetic purification.

Physical Chemistry Analytical Chemistry Pre-formulation

GC Calibration and Electrode Specificity: 3,4-Dichlorothiobenzamide as a Certified Reagent

3,4-Dichlorothiobenzamide is established as a certified reagent for gas chromatography (GC) calibration and as a specific substrate for chloride ion-selective electrodes. Its high-performance liquid chromatography (HPLC) method allows quantification down to 10 μg/mL with reproducible and linear calibration curves . The compound is stable in methanol and possesses favorable photometric properties . In contrast, the oxygen analog 3,4-dichlorobenzamide lacks the thiocarbonyl group essential for this specific electrode response.

Analytical Chemistry Gas Chromatography Electrochemistry

Synthetic Yield Comparison: Lawesson's Reagent Method for Thioamide Formation

A standardized synthetic protocol using Lawesson's reagent in THF at room temperature for 1 hour yields thioamides in the range of 42–60% following silica gel purification . This method is applied to various substituted thioamides including 3,4-dichlorothiobenzamide. In contrast, alternative methods such as the reaction of 3,4-dichlorobenzoyl chloride with ammonium thiocyanate require a base like pyridine and may afford different yields and purity profiles .

Organic Synthesis Thioamide Preparation Methodology

Antimycobacterial Activity of a 3,4-Dichlorophenyl-Containing Benzothioamide Derivative

A derivative incorporating the 3,4-dichlorophenyl moiety, 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide (compound 4e), exhibited a minimal inhibitory concentration (MIC) of 2 μmol/L against Mycobacterium tuberculosis H37Rv in vitro [1]. This activity was superior to a previously reported salicylanilide derivative [1]. The study also demonstrated that benzthioanilides were more active than their corresponding benzanilide (oxygen) counterparts against multiple Mycobacterium strains [1].

Antimycobacterial Drug Discovery Medicinal Chemistry

Cytotoxicity of a 3,4-Dichlorophenyl Thiourea Derivative Compared to 5-Fluorouracil

A thiourea derivative containing the 3,4-dichlorophenyl group, N-(allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04), demonstrated an IC50 of 86 μg/mL against the T47D human breast cancer cell line in an MTT assay [1]. This was more potent than the reference drug 5-fluorouracil (5-FU), which exhibited an IC50 of 213 μg/mL in the same assay system [1].

Anticancer Cytotoxicity Thiourea Derivatives

Optimal Research and Industrial Application Scenarios for 3,4-Dichlorothiobenzamide (CAS 22179-73-3)


Analytical Chemistry: GC Calibration Standard and Chloride Electrode Substrate

As a certified reagent for gas chromatography calibration and a specific substrate for chloride ion-selective electrodes , 3,4-dichlorothiobenzamide should be prioritized for analytical method development and validation in quality control laboratories. Its linear calibration response and stability in methanol make it suitable for quantifying chloride in complex matrices, a task where oxygen analogs like 3,4-dichlorobenzamide fail to provide the required specificity.

Medicinal Chemistry: Privileged Scaffold for Antimycobacterial and Anticancer Agents

Derivatives incorporating the 3,4-dichlorophenyl thioamide moiety have demonstrated superior activity compared to reference compounds in both antimycobacterial [1] and anticancer [2] assays. Researchers focused on tuberculosis or oncology drug discovery should select 3,4-dichlorothiobenzamide as a starting material or core scaffold for structure-activity relationship (SAR) studies and lead optimization campaigns.

Organic Synthesis: Standard Substrate for Thioamide Methodology

The compound serves as a benchmark substrate for thioamide synthesis using Lawesson's reagent, with established yields of 42–60% under mild conditions (1 hour, room temperature) . Synthetic chemists developing new thionation methods or preparing heterocyclic building blocks should prioritize this specific isomer to leverage its defined reactivity profile and well-characterized purification parameters.

Physical Chemistry and Pre-formulation Studies

With a melting point of 138–142 °C and a LogP of 3.33 [3], the 3,4-isomer provides a distinct physical property profile compared to other dichlorothiobenzamide isomers. Formulation scientists and physical chemists investigating structure-property relationships in thioamide series should select this compound to systematically explore how the 3,4-substitution pattern influences crystallinity, solubility, and lipophilicity relative to 2,6- or 2,4-dichloro isomers.

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